3-(3,4-Dimethylphenoxy)pyrrolidine

Physicochemical characterization Purification method design Isomer identity confirmation

3-(3,4-Dimethylphenoxy)pyrrolidine (CAS 946760-25-4; also indexed under CAS 337912-65-9 and PubChem CID is a synthetic 3-aryloxypyrrolidine ether with molecular formula C12H17NO and molecular weight 191.27 g·mol⁻¹. The compound features a secondary amine pyrrolidine ring linked via an ether oxygen at the 3-position to a 3,4-dimethylphenyl ring.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 946760-25-4
Cat. No. B1451526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethylphenoxy)pyrrolidine
CAS946760-25-4
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OC2CCNC2)C
InChIInChI=1S/C12H17NO/c1-9-3-4-11(7-10(9)2)14-12-5-6-13-8-12/h3-4,7,12-13H,5-6,8H2,1-2H3
InChIKeyXIZPWTBSTQBDRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dimethylphenoxy)pyrrolidine (CAS 946760-25-4): Core Identity and Physicochemical Profile for Research Procurement


3-(3,4-Dimethylphenoxy)pyrrolidine (CAS 946760-25-4; also indexed under CAS 337912-65-9 and PubChem CID 45075509) is a synthetic 3-aryloxypyrrolidine ether with molecular formula C12H17NO and molecular weight 191.27 g·mol⁻¹ [1]. The compound features a secondary amine pyrrolidine ring linked via an ether oxygen at the 3-position to a 3,4-dimethylphenyl ring. It is supplied principally as a research-grade building block (typical purity ≥95–98%) by specialty chemical vendors including Santa Cruz Biotechnology (sc-311898), Matrix Scientific, and Leyan . Predicted physicochemical properties—boiling point 306.1±42.0 °C, density 1.024±0.06 g·cm⁻³, pKa 9.38±0.10, and LogP 2.43—frame its handling and formulation profile [2]. No primary literature reporting quantitative biological activity (IC₅₀, Ki, EC₅₀) was identified for this specific compound at the time of analysis.

Why 3-(3,4-Dimethylphenoxy)pyrrolidine Cannot Be Casually Replaced by a Positional Isomer


Within the dimethylphenoxy-pyrrolidine isomer family, the precise position of the two methyl substituents on the phenyl ring governs both intermolecular interactions and bulk physicochemical properties. Even among isomers sharing identical molecular formula and molecular weight, the 3,4-dimethyl substitution pattern produces a distinct boiling point (306.1±42.0 °C) compared with 301.7±42.0 °C for the 2,3-isomer and 288.1±40.0 °C for the 2,6-isomer, reflecting differences in molecular shape, dipole moment, and packing efficiency . The pKa of the pyrrolidine secondary amine also shifts subtly with substitution pattern (9.38 for 3,4- vs. 9.35 for 2,6-), altering protonation state at physiological pH and consequently affecting solubility, membrane partitioning, and salt formation behavior . The 3,4-dimethyl arrangement positions one methyl group meta and one para to the ether linkage, creating a unique steric and electronic environment around the aryl ether oxygen that is absent in ortho-substituted isomers; this directly impacts conformational preferences, hydrogen-bond acceptor capacity, and metabolic vulnerability of the phenoxy ring [1]. Substituting a different dimethyl isomer therefore risks altering chemical reactivity in downstream synthetic steps, changing chromatographic retention behavior, and invalidating quantitative structure–property relationships established for the 3,4-congener. The quantitative evidence below details these measurable points of differentiation.

3-(3,4-Dimethylphenoxy)pyrrolidine: Quantified Differentiation Evidence Against Closest Analogs


Predicted Boiling Point: 3,4-Dimethyl Isomer vs. 2,6-Dimethyl and 2,3-Dimethyl Positional Isomers

The predicted normal boiling point of 3-(3,4-dimethylphenoxy)pyrrolidine is 306.1±42.0 °C, placing it at the upper end among commercially available dimethylphenoxy-pyrrolidine positional isomers. The 2,6-dimethyl isomer exhibits a markedly lower predicted boiling point of 288.1±40.0 °C—an 18.0 °C difference—while the 2,3-dimethyl isomer is intermediate at 301.7±42.0 °C . These values, though computationally predicted, provide a practical, measurable distinction for confirming isomer identity via boiling point determination or for anticipating differential behavior during distillation-based purification. The higher boiling point of the 3,4-isomer is consistent with reduced molecular symmetry and altered dipole–dipole interactions relative to the more symmetric 2,6-congener.

Physicochemical characterization Purification method design Isomer identity confirmation

Amine Basicity (pKa): Subtle but Measurable Shift Between 3,4-Dimethyl and 2,6-Dimethyl Isomers

The predicted pKa of the pyrrolidine secondary amine in 3-(3,4-dimethylphenoxy)pyrrolidine is 9.38±0.10, marginally higher than 9.35±0.10 for the 2,6-dimethyl isomer and identical to the 2,3-isomer within prediction uncertainty . Although the 0.03-unit difference between the 3,4- and 2,6-isomers is small, it reflects the electron-donating effect of the methyl substituents transmitted through the phenoxy oxygen to the pyrrolidine nitrogen. At pH 7.4, both compounds exist predominantly (>99%) in the protonated ammonium form, but the 3,4-isomer's marginally higher pKa translates to a slightly greater fraction of free base at any given pH below the pKa, which can measurably impact logD, passive membrane permeability, and extraction efficiency in liquid–liquid partitioning protocols [1].

Protonation state Salt formation pH-dependent solubility

LogP and pH-Dependent LogD Profile: Lipophilicity Signature Differentiating from Unsubstituted 3-Phenoxypyrrolidine

The computed LogP of 3-(3,4-dimethylphenoxy)pyrrolidine is 2.43, with LogD values of −0.80 at pH 5.5 and −0.33 at pH 7.4, reflecting extensive ionization of the basic pyrrolidine nitrogen at acidic-to-neutral pH [1]. By comparison, the unsubstituted parent 3-phenoxypyrrolidine (MW 163.22) has a predicted pKa of ~9.15–10.1 and substantially lower LogP (~1.0–1.5 estimated), meaning the addition of the two methyl groups increases intrinsic lipophilicity by roughly 1–1.5 log units . This difference has practical consequences: the dimethylated compound exhibits greater retention on reversed-phase HPLC columns, altered solubility in organic extraction solvents, and, in biological contexts, predictably higher passive membrane permeability and tissue distribution [2]. The 3,4-dimethyl pattern specifically balances lipophilicity enhancement with maintained hydrogen-bond acceptor capacity of the phenoxy oxygen (topological polar surface area 21.3 Ų), avoiding the steric occlusion of the ether oxygen that occurs in 2,6-disubstituted analogs.

Lipophilicity Membrane permeability ADME prediction

Vendor-Supplied Purity and the Implication of Discontinued Status at Multiple Suppliers

Commercially, 3-(3,4-dimethylphenoxy)pyrrolidine (CAS 946760-25-4) is offered at ≥98% purity by Leyan (Product No. 1352156) and at 95% minimum purity by AKSci (Catalog 0648AE) . In contrast, CymitQuimica lists the compound as a discontinued product under reference 3D-WMB76025, and the Santa Cruz Biotechnology listing (sc-311898) lacks a currently available online safety data sheet, suggesting limited or intermittent availability . This supply discontinuity contrasts with positional isomers such as 3-(2,3-dimethylphenoxy)pyrrolidine (CAS 946715-32-8), which is actively stocked by multiple suppliers including Fluorochem . For procurement decisions, the 3,4-isomer's higher purity ceiling (98% vs. 95% for many isomer listings) and its constrained supply base introduce a trade-off: researchers requiring the specific 3,4-substitution pattern must accept potential sourcing delays or price premiums, but benefit from a well-defined, high-purity product.

Chemical procurement Supply chain risk Purity specification

Computed Conformational and Electronic Descriptors: Topological Polar Surface Area and Rotatable Bond Profile

Computed molecular descriptors for 3-(3,4-dimethylphenoxy)pyrrolidine include a topological polar surface area (TPSA) of 21.3 Ų, exactly two rotatable bonds (the ether C–O and the pyrrolidine-N–C linkage), one hydrogen-bond donor (pyrrolidine NH), and two hydrogen-bond acceptors (ether O and pyrrolidine N) [1]. These values satisfy all Lipinski Rule-of-Five criteria (MW <500, LogP <5, HBD ≤5, HBA ≤10), marking the compound as a drug-like fragment suitable for further elaboration [1]. Compared with the 2,6-dimethyl isomer, which carries the same descriptor counts, the 3,4-isomer's ether oxygen remains sterically accessible (no ortho-methyl group adjacent to the oxygen), preserving full hydrogen-bond acceptor capacity. In the 2,6-isomer, one methyl group occupies the ortho position adjacent to the ether linkage, sterically hindering the oxygen and potentially reducing its capacity to engage in intermolecular hydrogen bonds with solvent, biological targets, or chromatographic stationary phases [2]. This steric accessibility distinction is relevant for any application in which the phenoxy oxygen's H-bond acceptor function is critical—such as target binding, solubility in protic solvents, or retention on polar HPLC phases.

Drug-likeness Conformational analysis Molecular design

Where 3-(3,4-Dimethylphenoxy)pyrrolidine Delivers the Strongest Procurement Rationale: Evidence-Backed Application Scenarios


Scaffold for Fragment-Based Drug Discovery Requiring an Unhindered Phenoxy Hydrogen-Bond Acceptor

The 3,4-dimethyl substitution pattern leaves the phenoxy ether oxygen sterically accessible—unlike 2,6-disubstituted isomers that place methyl groups adjacent to the oxygen. Combined with its drug-like computed profile (LogP 2.43, TPSA 21.3 Ų, full Lipinski compliance), this compound serves as a privileged fragment for medicinal chemistry campaigns where the ether oxygen must remain available for target hydrogen bonding or subsequent synthetic derivatization [1][2]. Procurement of the 3,4-isomer rather than an ortho-substituted analog preserves this structural feature essential for SAR exploration.

Building Block for Parallel Synthesis Libraries with Defined Lipophilicity

The computed LogP of 2.43 and LogD(pH 7.4) of −0.33 distinguish this compound from the unsubstituted 3-phenoxypyrrolidine parent, providing a measurable ~1–1.5 log-unit lipophilicity increase driven by the two methyl groups [1]. For library synthesis programs that require systematic variation of compound lipophilicity, the 3,4-dimethyl analog occupies a specific, predictable position on the LogP scale that cannot be replicated by other dimethyl isomers without altering other properties (e.g., steric hindrance in 2,6-isomer) [2]. This makes it a well-defined, single-variable modification tool for property-focused library design.

Proteomics Research Utilizing Aryloxypyrrolidine Chemical Probes

Multiple vendor listings explicitly position 3-(3,4-dimethylphenoxy)pyrrolidine and its hydrochloride salt for proteomics research applications, including protein interaction studies [1][2]. The compound's basic pyrrolidine nitrogen (pKa 9.38) enables pH-switchable solubility and ionization, facilitating its use in biochemical assay buffers where protonation state must be controlled. Its molecular weight (191.27 Da) places it in the fragment range appropriate for NMR-based or surface plasmon resonance (SPR) screening against protein targets.

Reference Standard for Isomer-Specific Analytical Method Development

The boiling point difference of 18 °C between the 3,4-dimethyl (306.1 °C) and 2,6-dimethyl (288.1 °C) isomers [1][2] provides a practical basis for developing GC or HPLC methods to resolve these regioisomers. Analytical laboratories developing purity or identity methods for dimethylphenoxy-pyrrolidine mixtures can use the 3,4-isomer as a reference standard with a distinct retention time marker that verifies chromatographic resolution from the 2,6-congener, reducing the risk of misidentification in quality control workflows.

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